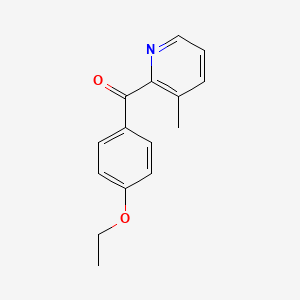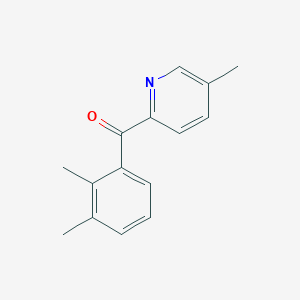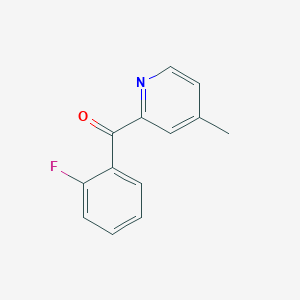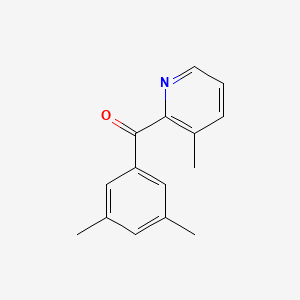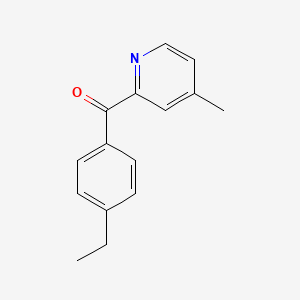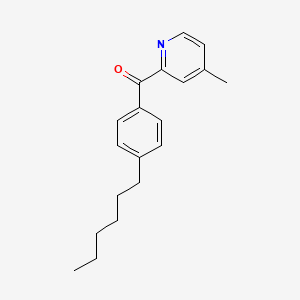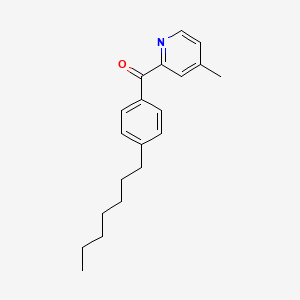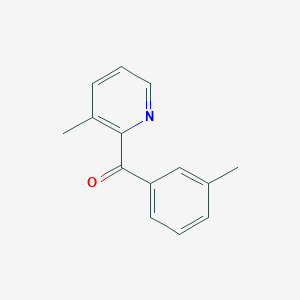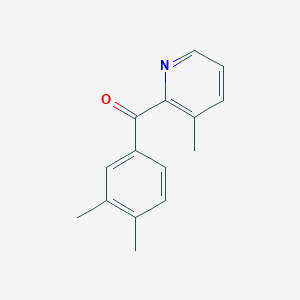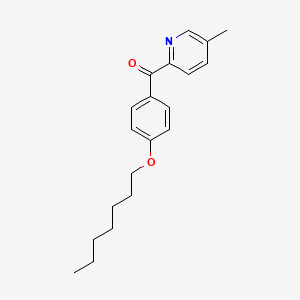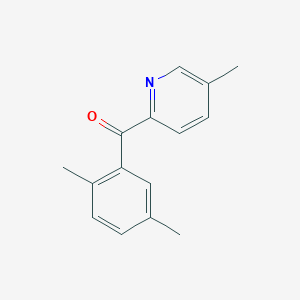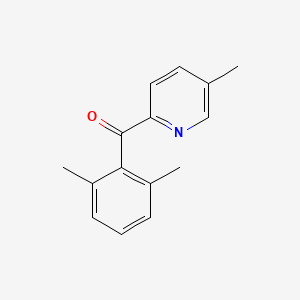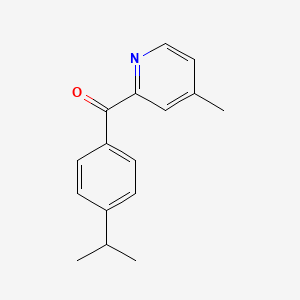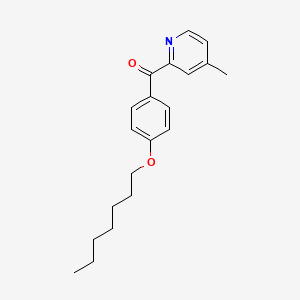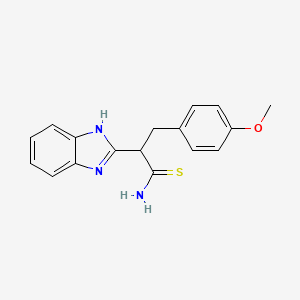
2-(1H-1,3-benzodiazol-2-yl)-3-(4-methoxyphenyl)propanethioamide
Descripción general
Descripción
2-(1H-1,3-benzodiazol-2-yl)-3-(4-methoxyphenyl)propanethioamide, also known as 2-BMPT, is a synthetic compound with various applications in scientific research. It is a derivative of 1H-1,3-benzodiazol-2-yl)propanethioamide and is used as a synthetic intermediate in the synthesis of various compounds. 2-BMPT is a versatile compound that has been used in a variety of research applications, including biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Quantum Chemical Calculations and Biological Activities : A study by Viji et al. (2020) examined a similar molecule, focusing on its quantum chemical calculations and biological activities, including antimicrobial effects. Molecular docking was used to assess interactions with different proteins, and various molecular properties were calculated to understand its stability and reactivity.
Antioxidant and Anticancer Activities : Research by Tumosienė et al. (2020) synthesized derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, evaluating their antioxidant and anticancer activities. They found that some derivatives exhibited significant effectiveness against human glioblastoma and breast cancer cell lines, surpassing a known antioxidant, ascorbic acid.
Corrosion Inhibition Properties : A study by Verma et al. (2016) explored a benzo 1,3-diazol derivative as a corrosion inhibitor for mild steel in hydrochloric acid. The compound showed high corrosion inhibition efficiency and acted as a cathodic type inhibitor.
Anticancer Potential of Aminothiazole-Paeonol Derivatives : The research by Tsai et al. (2016) synthesized novel aminothiazole-paeonol derivatives and evaluated their anticancer effect on various cancer cell lines. They discovered significant inhibitory activity, suggesting these compounds as promising leads for anticancer agents.
Antitumor Activity of Pyrazoline Derivatives : Insuasty et al. (2012) Insuasty et al. (2012) synthesized 1,3,5‐trisubstituted 2‐pyrazoline derivatives, showing notable activity against leukemia and renal and prostate cancer cell lines.
Corrosion Inhibition and Surface Studies : Prashanth et al. (2021) Prashanth et al. (2021) investigated imidazole derivatives as corrosion inhibitors. They found that derivatives with certain functional groups provided high corrosion inhibition efficiency.
Propiedades
IUPAC Name |
2-(1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)propanethioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-21-12-8-6-11(7-9-12)10-13(16(18)22)17-19-14-4-2-3-5-15(14)20-17/h2-9,13H,10H2,1H3,(H2,18,22)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYASDCMGEAHLSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(C2=NC3=CC=CC=C3N2)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-1,3-benzodiazol-2-yl)-3-(4-methoxyphenyl)propanethioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



